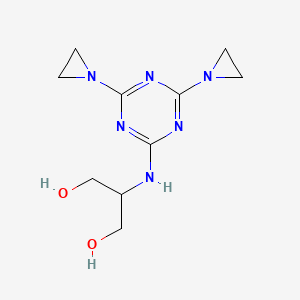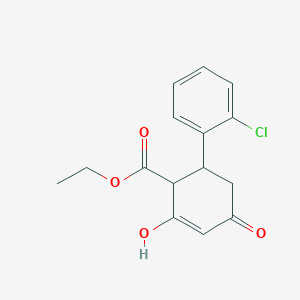![molecular formula C13H18O3 B13966472 1-[4-(Diethoxymethyl)phenyl]ethan-1-one CAS No. 125532-06-1](/img/structure/B13966472.png)
1-[4-(Diethoxymethyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Diethoxymethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol It is characterized by the presence of a phenyl ring substituted with a diethoxymethyl group and an ethanone moiety
Métodos De Preparación
The synthesis of 1-[4-(Diethoxymethyl)phenyl]ethan-1-one typically involves the reaction of 4-(diethoxymethyl)benzaldehyde with an appropriate acetylating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
1-[4-(Diethoxymethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, resulting in the formation of 1-[4-(diethoxymethyl)phenyl]ethanol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[4-(Diethoxymethyl)phenyl]ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(Diethoxymethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to undergo chemical transformations and interact with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
Comparación Con Compuestos Similares
1-[4-(Diethoxymethyl)phenyl]ethan-1-one can be compared with similar compounds such as:
1-[4-(Dimethoxymethyl)phenyl]ethan-1-one: Similar structure but with methoxy groups instead of ethoxy groups.
1-[4-(Diethylamino)phenyl]ethan-1-one: Contains a diethylamino group instead of a diethoxymethyl group.
1-[4-(1-Hydroxyethyl)phenyl]ethan-1-one: Features a hydroxyethyl group instead of a diethoxymethyl group.
Propiedades
Número CAS |
125532-06-1 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-[4-(diethoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C13H18O3/c1-4-15-13(16-5-2)12-8-6-11(7-9-12)10(3)14/h6-9,13H,4-5H2,1-3H3 |
Clave InChI |
UHDFWGBBKSDYKJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC=C(C=C1)C(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1h-Pyrazolo[1,5-a]indole](/img/structure/B13966487.png)
